Pentachlorophenyl (4-chlorophenoxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl6O3/c15-6-1-3-7(4-2-6)22-5-8(21)23-14-12(19)10(17)9(16)11(18)13(14)20/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFULSRNXLHJCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307313 | |
| Record name | Pentachlorophenyl (4-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5184-18-9 | |
| Record name | Pentachlorophenyl (4-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Derivatization Strategies for Pentachlorophenyl 4 Chlorophenoxy Acetate
Esterification Reactions for Pentachlorophenyl (4-chlorophenoxy)acetate
The formation of this compound is achieved through an esterification reaction between Pentachlorophenol (B1679276) (PCP) and 4-Chlorophenoxyacetic Acid (4-CPA). This reaction involves the formation of an ester linkage between the hydroxyl group of PCP and the carboxylic acid group of 4-CPA, with the elimination of a water molecule.
Precursor Synthesis and Characterization
A thorough understanding of the synthesis and properties of the starting materials is crucial for the successful synthesis of the final product.
Pentachlorophenol is commercially synthesized through the direct chlorination of phenol (B47542). This process is typically carried out in the presence of a catalyst, such as anhydrous aluminum chloride or ferric chloride, at elevated temperatures. The reaction proceeds through a stepwise substitution of hydrogen atoms on the benzene ring with chlorine atoms until all five positions are substituted.
The purity of the final product can vary, with commercial-grade PCP often containing impurities such as other polychlorinated phenols and trace amounts of polychlorinated dibenzo-p-dioxins and dibenzofurans. Purification techniques are therefore essential to obtain high-purity PCP for subsequent reactions.
Table 1: Physical and Chemical Properties of Pentachlorophenol (PCP)
| Property | Value |
| Molecular Formula | C₆HCl₅O |
| Molar Mass | 266.34 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 191 °C |
| Boiling Point | 310 °C (decomposes) |
| Solubility in Water | 14 mg/L at 20 °C |
Note: The data in this table is compiled from various chemical databases and is intended for informational purposes.
The synthesis of 4-Chlorophenoxyacetic Acid (4-CPA) is commonly achieved through the Williamson ether synthesis. This method involves the reaction of 4-chlorophenol (B41353) with chloroacetic acid in the presence of a base, such as sodium hydroxide (B78521). The base deprotonates the phenolic hydroxyl group of 4-chlorophenol to form the more nucleophilic phenoxide ion, which then displaces the chloride ion from chloroacetic acid.
The reaction is typically carried out in a suitable solvent, and the resulting 4-CPA is isolated by acidification of the reaction mixture. The purity of the product can be enhanced through recrystallization.
Table 2: Physical and Chemical Properties of 4-Chlorophenoxyacetic Acid (4-CPA)
| Property | Value |
| Molecular Formula | C₈H₇ClO₃ |
| Molar Mass | 186.59 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 157-159 °C |
| Solubility in Water | 0.4 g/L at 20 °C |
Note: The data in this table is compiled from various chemical databases and is intended for informational purposes.
Optimization of Reaction Conditions and Yields
The esterification of a sterically hindered and electron-deficient phenol like PCP with a carboxylic acid is generally a challenging reaction that often requires a catalyst to proceed at a reasonable rate. Several types of catalysts could potentially be employed to enhance the reaction efficiency:
Acid Catalysts: Strong mineral acids such as sulfuric acid or p-toluenesulfonic acid are common catalysts for esterification. They protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenol.
Dehydrating Agents/Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or other carbodiimides can be used to activate the carboxylic acid and facilitate the esterification under milder conditions. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the phenol.
Thionyl Chloride/Oxalyl Chloride: Conversion of the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride or oxalyl chloride is a common strategy. The resulting acid chloride can then react with the phenol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.
The choice of catalyst would depend on the desired reaction conditions, the scale of the synthesis, and the required purity of the final product.
Table 3: Potential Catalysts for the Esterification of PCP and 4-CPA
| Catalyst Type | Example(s) | Potential Advantages | Potential Disadvantages |
| Acid Catalysts | H₂SO₄, p-TsOH | Inexpensive, readily available | Harsh conditions, potential for side reactions |
| Coupling Reagents | DCC, EDCI | Milder conditions, high yields | Formation of by-products, cost |
| Acid Chloride Formation | SOCl₂, (COCl)₂ | High reactivity | Corrosive reagents, requires base |
Note: This table presents a theoretical consideration of potential catalysts based on general organic synthesis principles.
The choice of solvent can significantly influence the rate and yield of the esterification reaction. A suitable solvent should dissolve both reactants and facilitate the reaction while being inert to the reaction conditions.
Aprotic Solvents: Non-polar aprotic solvents like toluene or xylene are often used in esterifications as they allow for the azeotropic removal of water, which can drive the reaction equilibrium towards the product side.
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could also be considered, as they can enhance the rate of nucleophilic substitution reactions.
In line with the principles of green chemistry, the use of more environmentally benign solvents is an important consideration. Potential green solvent alternatives could include:
Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, making them attractive alternatives to volatile organic compounds.
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable and have low toxicity.
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be used for a variety of chemical reactions, including esterifications.
The selection of an appropriate solvent system would require experimental investigation to determine the optimal balance between reaction efficiency, product isolation, and environmental impact.
Chemical Transformation and Degradation Mechanisms of Pentachlorophenyl 4 Chlorophenoxy Acetate
Hydrolytic Degradation Pathways
The principal hydrolytic pathway for Pentachlorophenyl (4-chlorophenoxy)acetate involves the cleavage of its ester linkage. This reaction yields two primary products: pentachlorophenol (B1679276) and (4-chlorophenoxy)acetic acid. The rate and mechanism of this hydrolysis are significantly influenced by pH, temperature, and the ionic strength of the surrounding medium.
For related compounds, such as (4-chlorophenoxy)acetic acid, studies have shown it to be stable to hydrolysis at pH levels of 5, 7, and 9 over a 30-day period. nih.gov This stability pertains to the ether linkage within the (4-chlorophenoxy)acetic acid molecule itself, not the ester linkage in the parent compound. The hydrolysis of the ester bond in this compound is expected to be the more facile process. The pH of the environment will also influence the ionization state of the resulting degradation products, pentachlorophenol and (4-chlorophenoxy)acetic acid, which can affect their subsequent fate and toxicity.
The rate of hydrolysis is also influenced by temperature and ionic strength. Generally, an increase in temperature will increase the rate of hydrolysis, following the Arrhenius relationship, as it provides the necessary activation energy for the reaction to occur. nih.gov For some organic compounds, hydrolysis rates have been observed to increase with both increasing pH and temperature. nih.gov
The effect of ionic strength on hydrolysis rates can be more complex. For some compounds, ionic strength has not been found to have a significant effect on degradation rates. nih.gov However, for reactions involving charged species, the ionic strength of the medium can influence the activity coefficients of the reactants and the transition state, thereby affecting the reaction rate.
Oxidative Transformation Processes
Oxidative processes, particularly those involving highly reactive species like hydroxyl radicals, provide an effective pathway for the degradation of this compound and its hydrolysis products. Advanced Oxidation Processes (AOPs) are particularly relevant in this context.
AOPs are characterized by the in-situ generation of powerful oxidizing agents, most notably the hydroxyl radical (•OH). These radicals can initiate the degradation of a wide range of organic pollutants, including chlorinated aromatic compounds. researchgate.netscispace.com Given the structure of this compound, AOPs are expected to be an effective treatment method. The degradation of its hydrolysis products, pentachlorophenol (PCP) and (4-chlorophenoxy)acetic acid (4-CPA), by AOPs has been documented. researchgate.netnih.govresearchgate.net
The Fenton reaction, which involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂), is a classic AOP that generates hydroxyl radicals. scispace.com This process has been shown to be effective in degrading PCP and other chlorophenoxy herbicides. nih.govnih.gov The efficiency of the Fenton process is highly dependent on pH, with an optimal range typically around pH 3. scispace.comresearchgate.net
The photo-Fenton process enhances the degradation efficiency by incorporating UV light. The irradiation of the reaction mixture leads to the photoreduction of Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals. nih.govresearchgate.net This process can lead to the complete mineralization of organic pollutants. nih.govresearchgate.net Studies on 4-CPA have shown that photo-Fenton processes can achieve complete mineralization, with aromatic intermediates such as 4-chlorophenol (B41353), 4-chlorocatechol, and hydroquinone (B1673460) being formed and subsequently degraded. nih.govresearchgate.net For PCP, the photo-Fenton process has also been demonstrated to be an effective degradation method. mdpi.comnih.gov The degradation of PCP via the Fenton reaction can proceed rapidly, with over 95% degradation observed within the first minute under certain conditions. tums.ac.ir However, complete mineralization may not always be achieved, with the formation of intermediates such as tetrachlorohydroquinone (B164984) and dichloromaleic acid. nih.gov
The table below summarizes the conditions and outcomes of Fenton and photo-Fenton degradation for the expected hydrolysis products of this compound.
| Compound | Process | Conditions | Outcome | Reference |
| 4-Chlorophenoxyacetic acid (4-CPA) | Photoelectro-Fenton | pH 2.0-6.0, 35°C | Complete mineralization | nih.govresearchgate.net |
| 4-Chlorophenoxyacetic acid (4-CPA) | Electro-Fenton | pH 2.0-6.0, 35°C | ~80% mineralization | nih.govresearchgate.net |
| Pentachlorophenol (PCP) | Fenton | Initial PCP: 55 µM, Initial Fe(II): 200 µM | Nearly complete PCP degradation, but no mineralization to CO₂ | nih.gov |
| Pentachlorophenol (PCP) | Photo-Fenton | pH 5.0 | >90% degradation after 5 hours in the presence of humic acid | nih.gov |
| Pentachlorophenol (PCP) | Fenton | pH=3, H₂O₂=0.6mM, Fe=0.2mM | >95% PCP degradation in the first minute | tums.ac.ir |
Based on a comprehensive search for scientific literature, there is currently no specific information available regarding the chemical transformation and degradation mechanisms of the compound This compound .
Extensive searches for data on its electrochemical oxidation, ozonation, photocatalysis, direct chemical oxidation, and photochemical degradation have not yielded any studies focused on this specific ester. The available research literature extensively covers the degradation pathways of its constituent precursor molecules, namely pentachlorophenol (PCP) and (4-chlorophenoxy)acetic acid (4-CPA) , but not of the ester itself.
Therefore, it is not possible to provide the requested detailed article on the degradation of this compound as per the specified outline.
Photochemical Degradation Studies
Identification of Phototransformation Products and Reaction Pathways
There is no available scientific literature that identifies the phototransformation products or elucidates the reaction pathways for this compound upon exposure to light. Research on analogous compounds like PCP details complex pathways involving dechlorination, hydroxylation, and the formation of various intermediates, but these cannot be directly attributed to this compound.
Wavelength-Dependent Photoreactivity and Sensitization Effects
Specific data on how different wavelengths of light affect the photoreactivity of this compound is not documented. Furthermore, studies concerning the potential for other chemical species to act as sensitizers, thereby accelerating the photodegradation of this specific compound, have not been found.
Reductive Dechlorination Mechanisms
The process of removing chlorine atoms from a molecule through reduction has been extensively studied for many chlorinated compounds. However, the application and specific mechanisms of this process for this compound are not described in the available literature.
Electrochemical Reductive Dechlorination
No studies were identified that investigate the use of electrochemical methods to induce the reductive dechlorination of this compound. Such studies would typically involve applying a potential across electrodes in a solution containing the compound to drive the dechlorination reaction.
Chemical Reductive Dechlorination Agents and Their Efficacy
There is a lack of information on the efficacy of various chemical reducing agents for the dechlorination of this compound. Research in this area would typically involve testing different agents and quantifying the extent of dechlorination and the reaction kinetics.
Environmental Fate and Transport Dynamics of Pentachlorophenyl 4 Chlorophenoxy Acetate
Environmental Distribution and Partitioning Behavior
The distribution of Pentachlorophenyl (4-chlorophenoxy)acetate in the environment will be governed by its physicochemical properties, which can be inferred from its structure. The esterification of the acidic 4-CPA with the phenolic PCP results in a larger, more lipophilic molecule with significantly lower water solubility than its precursors.
The sorption and desorption behavior of this compound in soils and sediments is anticipated to be significant. The high degree of chlorination and the aromatic nature of the molecule suggest a strong affinity for organic matter.
Research on pentachlorophenol (B1679276) (PCP) indicates that its sorption to soil is heavily influenced by soil pH and organic matter content. In its non-ionized form, prevalent in acidic soils, PCP exhibits strong sorption. Similarly, chlorophenoxyacetic acids demonstrate a positive correlation between sorption and soil organic carbon content. nih.gov Given that this compound is a neutral molecule, its partitioning into soil organic matter is expected to be the dominant sorption mechanism.
The desorption of this compound is likely to be limited, leading to its persistence in soil and sediment matrices. Studies on similar hydrophobic organic compounds show that with increased residence time in soil, they become more resistant to desorption. Hysteresis, where the desorption isotherm does not follow the sorption isotherm, is a common phenomenon for such compounds.
Table 1: Predicted Sorption Behavior of this compound based on Analogous Compounds
| Parameter | Predicted Behavior for this compound | Basis for Prediction (Analogous Compounds) |
| Primary Sorption Mechanism | Partitioning into soil organic matter | High lipophilicity, similar to other chlorinated hydrocarbons. |
| Key Influencing Factors | Soil organic carbon content | Strong correlation observed for PCP and chlorophenoxyacetates. nih.govnih.gov |
| Effect of pH | Minimal direct effect on the ester itself | Unlike its parent compounds, the ester is not ionizable. However, soil pH can influence the stability of the ester bond (hydrolysis). |
| Desorption Potential | Low, with significant hysteresis expected | Common for hydrophobic compounds strongly sorbed to soil. |
The volatilization potential of this compound from water surfaces is expected to be low. While ester formulations of chlorophenoxy herbicides can be more volatile than their salt counterparts, the large molecular size and low vapor pressure of this specific compound would limit its transfer from water to the atmosphere. nih.gov
However, volatilization from soil surfaces could be a more significant transport pathway, particularly under warm and dry conditions. The process is governed by the compound's vapor pressure and its partitioning between the soil, soil water, and soil air. For similar compounds, volatilization is a recognized dissipation pathway. nih.gov
This compound is expected to have a high potential for bioconcentration and bioaccumulation in environmental food webs. The high lipophilicity, indicated by the structural combination of PCP and 4-CPA, suggests that it will readily partition from water into the fatty tissues of aquatic organisms.
Pentachlorophenol itself has a high bioconcentration factor (BCF), although this is pH-dependent. cdc.gov The ester form, being less water-soluble, is likely to exhibit an even higher BCF. The potential for a substance to bioaccumulate is primarily related to its lipophilicity. ecetoc.org Organisms at higher trophic levels may be at risk of accumulating significant concentrations of this compound through their diet, leading to biomagnification.
Table 2: Estimated Bioconcentration Potential of this compound
| Parameter | Estimated Value/Potential | Rationale based on Analogous Compounds |
| Log Kow (Octanol-Water Partition Coefficient) | High (likely > 5) | PCP has a Log Kow of around 5.01; esterification generally increases this value. cdc.gov |
| Bioconcentration Factor (BCF) | High | Compounds with high Log Kow values tend to have high BCFs. epa.gov |
| Bioaccumulation Potential | High | Due to high lipophilicity and expected persistence. |
| Biomagnification Potential | Possible | Substances that bioaccumulate and are persistent can biomagnify in food webs. ecetoc.org |
Persistence and Environmental Half-Life Determinations
The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term ecological impact. For this compound, its persistence is characterized by a significant half-life in soil.
Under aerobic conditions, the soil half-life of this compound is estimated to be between 450 and 600 days. vulcanchem.com During its degradation in the environment, it breaks down into its major metabolites: pentachlorophenol and 4-chlorophenoxyacetic acid. vulcanchem.com This extended half-life indicates a high degree of persistence in the soil environment.
The following table summarizes the available data on the environmental half-life of this compound.
Table 1: Environmental Half-Life of this compound
| Environmental Compartment | Half-Life | Conditions |
|---|---|---|
| Soil | 450–600 days | Aerobic |
Biotransformation and Biodegradation Research on Pentachlorophenyl 4 Chlorophenoxy Acetate
Microbial Degradation Pathways
Microorganisms employ diverse metabolic strategies to break down complex xenobiotics like Pentachlorophenyl (4-chlorophenoxy)acetate. These pathways are broadly categorized into aerobic and anaerobic processes, each involving distinct enzymatic reactions and leading to different sets of intermediate and final products.
Under aerobic conditions, the initial step in the degradation of this compound is the enzymatic hydrolysis of the ester bond, yielding pentachlorophenol (B1679276) (PCP) and 4-chlorophenoxyacetic acid (4-CPA). Subsequently, these two compounds are metabolized through separate pathways.
The aerobic degradation of PCP is well-documented and typically initiated by a hydroxylation reaction. In bacteria such as Sphingobium chlorophenolicum, PCP is hydroxylated to tetrachlorohydroquinone (B164984) (TCHQ). nih.govresearchgate.net This is followed by a series of reductive dehalogenation steps, converting TCHQ to trichlorohydroquinone and then to dichlorohydroquinone. ethz.ch The aromatic ring of dichlorohydroquinone is then cleaved, leading to intermediates that can enter central metabolic pathways. researchgate.net
The aerobic metabolism of 4-CPA has been studied in pseudomonads. The proposed pathway begins with the hydroxylation of the aromatic ring to form 4-chloro-2-hydroxyphenoxyacetate. nih.govnih.gov This is followed by the formation of 4-chlorocatechol, which undergoes ring cleavage to produce β-chloromuconate. nih.govnih.gov Further metabolism leads to compounds like γ-carboxymethylene-Δαβ-butenolide, which are eventually channeled into the tricarboxylic acid (TCA) cycle. nih.govnih.gov
Table 1: Key Metabolites in the Aerobic Biotransformation of PCP and 4-CPA
| Precursor Compound | Key Metabolites |
| Pentachlorophenol (PCP) | Tetrachlorohydroquinone (TCHQ), Trichlorohydroquinone, Dichlorohydroquinone |
| 4-Chlorophenoxyacetic Acid (4-CPA) | 4-chloro-2-hydroxyphenoxyacetate, 4-chlorocatechol, β-chloromuconate, γ-carboxymethylene-Δαβ-butenolide |
In anaerobic environments, the biodegradation of this compound would also commence with the hydrolysis of the ester linkage. The subsequent degradation of PCP and 4-CPA follows reductive pathways.
The anaerobic degradation of PCP involves a process of reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. nih.govasm.org This process typically starts at the ortho, meta, or para positions, leading to the formation of various lesser-chlorinated phenols, such as tetrachlorophenols, trichlorophenols, dichlorophenols, and monochlorophenols. researchgate.netnih.gov Ultimately, this pathway can lead to the formation of phenol (B47542), which can be further mineralized to methane (B114726) and carbon dioxide by methanogenic consortia. nih.govresearchgate.net The complete mineralization of PCP under anaerobic conditions has been demonstrated in granular sludge reactors. nih.govresearchgate.net
The anaerobic fate of 4-CPA is less well-defined, but it is expected to undergo reductive dechlorination as well, eventually leading to phenol, which can then be mineralized.
Table 2: Products of Anaerobic Biodegradation of PCP
| Initial Compound | Reductive Dechlorination Products | Final Mineralization Products |
| Pentachlorophenol (PCP) | Tetrachlorophenols, Trichlorophenols (e.g., 2,4,6-trichlorophenol), Dichlorophenols, Monochlorophenols, Phenol | Methane (CH₄), Carbon Dioxide (CO₂) |
While no specific microbial strains have been reported for the degradation of this compound as a whole, numerous microorganisms capable of degrading its constituent components have been isolated and studied.
Research on the bacterial metabolism of chlorophenoxyacetate herbicides provides valuable insights. A pseudomonad species has been isolated that can utilize 4-chlorophenoxyacetate (B1230714) as its sole carbon source. nih.govnih.gov This bacterium was shown to metabolize 4-CPA through a pathway involving hydroxylation and ring cleavage. nih.govnih.gov Studies on other related esters demonstrate that the initial esterase activity is a common and crucial step in their biodegradation.
Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including chlorinated aromatic compounds. nih.govmdpi.comomicsonline.org This capability is largely attributed to their non-specific, extracellular ligninolytic enzyme systems, which include lignin (B12514952) peroxidases, manganese peroxidases, and laccases. nih.govmdpi.com These enzymes generate highly reactive radicals that can attack the aromatic rings of chlorinated compounds, leading to their degradation. mdpi.com It is plausible that these fungal systems could effectively degrade both the pentachlorophenyl and the 4-chlorophenoxy moieties of the parent compound. Fungi have been shown to hydroxylate PCP to TCHQ as an initial step in its degradation. mdpi.com The production of chlorinated anisyl metabolites by some fungi also highlights their natural capacity to metabolize chlorinated aromatic structures. researchgate.net
Isolation and Characterization of Specific Degrading Microbial Strains
Enzymatic Biotransformation Studies
The enzymatic biotransformation of this compound would involve several key enzymes. The initial and most critical step is the hydrolysis of the ester bond, which would be catalyzed by an esterase. Following this, the degradation of the resulting PCP and 4-CPA would be mediated by different sets of enzymes depending on the metabolic pathway.
In the aerobic degradation of PCP by bacteria like Sphingobium chlorophenolicum, a key enzyme is PCP-4-monooxygenase, which hydroxylates PCP to TCHQ. nih.gov Subsequent steps are catalyzed by tetrachlorohydroquinone reductive dehalogenase. nih.gov For the 4-CPA moiety, the initial hydroxylation is carried out by a specific monooxygenase.
Under anaerobic conditions, the key enzymes are reductive dehalogenases, which catalyze the removal of chlorine atoms from the aromatic ring. nih.gov In fungi, the ligninolytic enzymes—lignin peroxidase, manganese peroxidase, and laccase—play a central role in the initial attack on the aromatic structures. nih.govomicsonline.org
Table 3: Enzymes Involved in the Biotransformation of PCP and Related Compounds
| Process | Compound | Key Enzyme(s) |
| Aerobic Bacterial Degradation | Pentachlorophenol (PCP) | PCP-4-monooxygenase, Tetrachlorohydroquinone reductive dehalogenase |
| Aerobic Bacterial Degradation | 4-Chlorophenoxyacetic Acid (4-CPA) | Monooxygenases, Dioxygenases |
| Anaerobic Bacterial Degradation | Pentachlorophenol (PCP) | Reductive dehalogenases |
| Fungal Degradation | Chlorinated Aromatics | Lignin peroxidase, Manganese peroxidase, Laccase |
Research on the Biotransformation and Biodegradation of this compound Remains Largely Unexplored
Comprehensive searches for scientific literature concerning the biotransformation and biodegradation of the chemical compound this compound have yielded no specific research data. While the provided framework outlines a detailed investigation into its enzymatic breakdown and the environmental factors influencing this process, there is a notable absence of published studies on this particular molecule within the scientific domain.
The outlined research plan, focusing on enzyme kinetics, substrate specificity, the identification of key degradative enzymes like esterases and peroxidases, and the impact of environmental conditions such as pH, temperature, and nutrient availability, represents a standard and thorough approach to understanding the environmental fate of a chemical compound. However, at present, this line of inquiry has not been applied to this compound, or at least, the results of such studies are not available in the public domain.
Consequently, it is not possible to provide detailed research findings, data tables, or an analysis of the biotransformation and biodegradation pathways for this specific compound as requested. The scientific community has yet to publish research that would address the specific subsections of the proposed article, including:
Influence of Environmental Factors on Biodegradation Rates
Nutrient Availability and Co-substrate Interactions in Bioreactors:Research into the influence of nutrient concentrations and the presence of co-substrates on the biodegradation of this compound in controlled bioreactor environments has not been documented.
Until such research is conducted and published, a detailed and scientifically accurate article on the biotransformation and biodegradation of this compound cannot be composed.
Advanced Analytical Methodologies for Pentachlorophenyl 4 Chlorophenoxy Acetate
Chromatographic Techniques and Method Development
The accurate quantification and identification of Pentachlorophenyl (4-chlorophenoxy)acetate in various matrices necessitate the use of advanced and highly sensitive analytical methodologies. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), form the cornerstone of its analysis. The development of robust methods involves careful optimization of separation parameters and detection systems to achieve the required selectivity, sensitivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying compounds that can be dissolved in a liquid. ijpca.org Its application to this compound and related compounds involves meticulous method development, focusing on the selection of appropriate stationary and mobile phases to achieve optimal separation. ijpca.org
The choice between reversed-phase (RP) and normal-phase (NP) HPLC is fundamental in method development and depends on the polarity of the analyte. sepscience.com
Reversed-Phase (RP-HPLC): This is the most common mode of HPLC, utilizing a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (typically a mixture of water with acetonitrile (B52724) or methanol). sepscience.compharmaguru.co In RP-HPLC, non-polar compounds interact more strongly with the stationary phase and are retained longer, while polar compounds elute earlier. jordilabs.com Given the hydrophobic nature of the pentachlorophenyl and chlorophenoxy moieties, RP-HPLC is highly suitable for the analysis of this compound. Method development for related chlorophenols often employs C18 columns with a mobile phase of acetonitrile and acidified water, sometimes in a gradient elution mode to ensure good separation. tuiasi.ro
Normal-Phase (NP-HPLC): In contrast, NP-HPLC uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (such as hexane (B92381) or chloroform). pharmaguru.cojordilabs.com In this mode, polar compounds are retained more strongly. phenomenex.com NP-HPLC is particularly useful for separating non-polar compounds, isomers, and when the sample is soluble in non-polar organic solvents. sepscience.comjordilabs.com While less common than RP-HPLC, it offers an alternative and powerful separation mechanism for complex mixtures containing compounds of similar polarity. phenomenex.com
| Parameter | Reversed-Phase HPLC (Typical for Chlorophenols) | Normal-Phase HPLC (Alternative Mode) |
|---|---|---|
| Stationary Phase | Non-polar (e.g., C18, C8) pharmaguru.co | Polar (e.g., Silica, Amino) hawach.com |
| Mobile Phase | Polar (e.g., Acetonitrile/Water, Methanol/Water) sepscience.com | Non-polar (e.g., Hexane/Isopropanol) sepscience.com |
| Elution Order | Polar compounds elute first pharmaguru.co | Non-polar compounds elute first jordilabs.com |
| Typical Application | Analysis of a wide range of polar to moderately non-polar compounds, including pesticides and phenols sepscience.comtuiasi.ro | Separation of isomers, highly hydrophobic compounds, or samples in non-polar solvents sepscience.com |
Many agrochemicals, including related phenoxy acid herbicides, are chiral molecules. rsc.orgacs.org The different enantiomers of a chiral compound can exhibit significantly different biological activities and degradation behaviors in the environment. acs.orgmdpi.com Therefore, the ability to separate and quantify individual enantiomers is of great importance.
While this compound itself is not typically described as a chiral compound, many structurally related herbicides, such as fenoprop, dicloprop, and mecoprop, possess a chiral center. researchgate.net The enantiomeric resolution of these related compounds is commonly achieved using chiral stationary phases (CSPs) in HPLC and other chromatographic techniques like Supercritical Fluid Chromatography (SFC). rsc.orgacs.org Polysaccharide-based and cyclodextrin-based CSPs are widely used for this purpose. rsc.orgresearchgate.net For instance, studies have demonstrated the successful separation of phenoxy acid herbicide enantiomers using cyclodextrin (B1172386) derivatives as chiral selectors in the separation medium. researchgate.netpsu.edu
| Related Chiral Herbicide | Chromatographic Technique | Chiral Selector/Column Type |
|---|---|---|
| Dicloprop, Mecoprop | Capillary Zone Electrophoresis | Highly Sulphated Cyclodextrins (α-HSCD, β-HSCD) researchgate.net |
| Arylphenoxypropionates (e.g., Fenoxaprop) | Supercritical Fluid Chromatography (SFC) | Sino-Chiral OJ, Chiralcel OD-H rsc.org |
| General Phenoxy Acids | HPLC | Polysaccharide-based Chiral Stationary Phases acs.org |
Gas Chromatography (GC) with Advanced Detectors
Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds. researchgate.net For compounds like this compound and its potential degradation products (chlorophenols and chlorophenoxyacetic acids), GC offers excellent resolution and sensitivity, especially when coupled with selective detectors. springernature.com
Many related phenoxy acid herbicides and chlorophenols contain polar functional groups (carboxyl, hydroxyl) that decrease their volatility and can lead to poor peak shape and thermal degradation during GC analysis. nih.govcolostate.edu To overcome these issues, a derivatization step is typically required to convert the polar analytes into more volatile and thermally stable derivatives. nih.govresearchgate.net
Common derivatization strategies include:
Esterification: Carboxylic acid groups are converted to esters (e.g., methyl or butyl esters) to increase volatility. nih.gov
Silylation: Active hydrogens in hydroxyl and carboxyl groups are replaced with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS). researchgate.net
Acetylation: Hydroxyl groups, such as those in pentachlorophenol (B1679276), can be reacted with reagents like acetic anhydride (B1165640) to form acetate (B1210297) esters, which are more amenable to GC analysis. researchgate.net
Pentafluorobenzylation: This process creates pentafluorobenzyl (PFB) derivatives, which are highly responsive to electron capture detection, thereby enhancing sensitivity. nih.gov
| Strategy | Target Functional Group | Common Reagent | Advantage |
|---|---|---|---|
| Acetylation | Hydroxyl (-OH) | Acetic Anhydride researchgate.net | Forms stable, volatile acetate esters. |
| Esterification (Methylation) | Carboxyl (-COOH) | Diazomethane, Methanol/H₂SO₄ nih.gov | Increases volatility of acidic herbicides. |
| Silylation | Hydroxyl (-OH), Carboxyl (-COOH) | BSTFA, MTBSTFA researchgate.net | Versatile for multiple functional groups, produces thermally stable derivatives. |
| Pentafluorobenzylation | Carboxyl (-COOH) | Pentafluorobenzyl bromide (PFBBr) nih.gov | Creates derivatives with very high ECD response. nih.gov |
The choice of detector is critical for achieving the desired sensitivity and selectivity in GC analysis.
Electron Capture Detection (ECD): The ECD is a highly sensitive detector that is particularly selective for compounds containing electronegative atoms, such as halogens (chlorine, bromine). bucksci.commeasurlabs.com Its mechanism involves the use of a radioactive source (typically Nickel-63) that emits beta particles, creating a stable current in the detector cell. bucksci.com When electronegative compounds pass through, they capture electrons, causing a decrease in the current that is measured as a signal. measurlabs.com Due to the presence of six chlorine atoms, this compound is an ideal candidate for analysis by GC-ECD, which can achieve extremely low detection limits, often in the parts-per-trillion (ppt) range. bucksci.comthermofisher.com
Flame Ionization Detection (FID): The FID is a widely used, robust detector that is sensitive to nearly all organic compounds. sepscience.com It operates by pyrolyzing the sample in a hydrogen-air flame, which produces ions. chromatographyonline.comyoutube.com These ions are collected by an electrode, generating a current that is proportional to the mass of carbon entering the flame. servomex.com While the FID is a universal detector for hydrocarbons and has a wide linear range, it is significantly less sensitive to halogenated compounds than the ECD. measurlabs.com The ECD can be up to 1,000 times more sensitive than the FID for detecting organochlorinated compounds. measurlabs.com
| Detector | Principle of Operation | Selectivity | Sensitivity for Halogenated Compounds |
|---|---|---|---|
| Electron Capture Detector (ECD) | Measures a decrease in detector current caused by electron-capturing analytes. bucksci.com | Highly selective for electronegative compounds (e.g., halogenated molecules, PCBs, pesticides). bucksci.commeasurlabs.com | Excellent (down to part-per-trillion levels). bucksci.com |
| Flame Ionization Detector (FID) | Measures ions produced during the combustion of organic compounds in a hydrogen flame. chromatographyonline.com | Responds to most carbon-containing compounds; considered a universal organic detector. chromatographyonline.com | Moderate; significantly lower than ECD. measurlabs.com |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional HPLC. These characteristics make it an ideal technique for the separation and quantification of this compound, particularly in complex matrices. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures but results in sharper and narrower peaks.
For the analysis of this compound, a reversed-phase UPLC method is typically employed. The separation would be carried out on a sub-2 µm C18 column, such as an Acquity BEH C18, which provides excellent retention and selectivity for nonpolar to moderately polar compounds. tuiasi.ronih.gov The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile or methanol, and acidified ultrapure water (e.g., with 0.1% formic acid). tuiasi.roresearchgate.net The acid suppresses the ionization of any residual acidic components and improves peak shape.
Detection is commonly achieved using a photodiode array (PDA) detector or, for higher sensitivity and specificity, a tandem mass spectrometer (MS/MS). researchgate.nets4science.at A PDA detector can monitor multiple wavelengths simultaneously, providing spectral information that aids in peak identification. s4science.at UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers superior performance, enabling quantification at ultra-trace levels through selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. tuiasi.ronih.gov This high degree of selectivity is crucial for distinguishing the target analyte from matrix interferences.
Table 1: Illustrative UPLC-MS/MS Parameters for Analysis
| Parameter | Condition |
|---|---|
| Chromatography System | Waters Acquity UPLC H-Class or equivalent researchgate.net |
| Column | Acquity BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm) tuiasi.ronih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water tuiasi.ro |
| Mobile Phase B | Acetonitrile tuiasi.ro |
| Gradient | Start at 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Detection | Tandem Mass Spectrometry (e.g., Triple Quadrupole) researchgate.net |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The pentachlorophenyl moiety lacks protons, so no signals will appear from this part of the molecule. The 4-chlorophenoxy group will exhibit a characteristic AA'BB' splitting pattern for its aromatic protons, appearing as two distinct doublets in the aromatic region (typically δ 6.8-7.5 ppm). A key diagnostic signal is a singlet corresponding to the two methylene (B1212753) protons (-O-CH₂-C=O), expected to appear around δ 4.7-5.0 ppm. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbon of the ester (δ 165-175 ppm), the methylene carbon (δ 65-70 ppm), and the twelve aromatic carbons. rsc.org The carbons of the pentachlorophenyl ring would appear in the δ 120-145 ppm range, with their exact shifts influenced by the strong electron-withdrawing effects of the chlorine atoms. Similarly, the six carbons of the 4-chlorophenoxy ring would resonate in the aromatic region, with chemical shifts dictated by the chlorine and ether substituents.
2D NMR Techniques: To confirm the structural assignment, various two-dimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy) would confirm the coupling between adjacent aromatic protons on the 4-chlorophenoxy ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate the methylene protons with their directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity across the ester linkage. It would show correlations between the methylene protons and the carbonyl carbon, as well as the quaternary carbon of the 4-chlorophenoxy ring to which the ether oxygen is attached.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Methylene (-CH₂-) | 4.8 | 67 |
| Carbonyl (C=O) | - | 168 |
| 4-Chlorophenoxy (Ar-H) | 6.9 (d), 7.3 (d) | 116, 127, 130, 156 |
| Pentachlorophenyl (Ar-C) | - | 125-145 (multiple signals) |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, expected around 1770 cm⁻¹. The exact position is shifted to a higher frequency due to the electron-withdrawing nature of the pentachlorophenyl group. Other key absorptions include two distinct C-O stretching bands for the ester linkage (around 1250 cm⁻¹ and 1100 cm⁻¹), C-Cl stretching vibrations from both aromatic rings (typically in the 1000-600 cm⁻¹ region), and aromatic C=C stretching bands (around 1600-1450 cm⁻¹). nist.gov
Table 3: Key IR Absorption Bands for Functional Group Identification
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester Carbonyl | C=O Stretch | ~1770 (Strong) |
| Aromatic Rings | C=C Stretch | 1600-1450 (Medium) |
| Ester Linkage | C-O Stretch (Asymmetric) | ~1250 (Strong) |
| Ester Linkage | C-O Stretch (Symmetric) | ~1100 (Strong) |
| Aryl Halide | C-Cl Stretch | 1000-600 (Medium-Strong) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. lcms.cz For this compound (C₁₄H₆Cl₆O₃), the calculated monoisotopic mass is 431.8448 Da. An experimental HRMS measurement confirming this mass to within a few parts per million (ppm) would provide strong evidence for the compound's identity. uni-muenchen.de
Beyond accurate mass measurement, HRMS coupled with tandem MS (MS/MS) elucidates the compound's structure through fragmentation analysis. springernature.com Under ionization conditions (e.g., ESI), the molecule would protonate or form an adduct and then fragment in a predictable manner. A critical feature in the mass spectrum would be the complex isotopic pattern resulting from the presence of six chlorine atoms (³⁵Cl and ³⁷Cl isotopes), which serves as a definitive signature for the compound.
Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to two primary fragment ions:
The pentachlorophenoxide ion or a related fragment.
The (4-chlorophenoxy)acetyl cation or a related fragment.
Analyzing the accurate masses of these fragment ions further corroborates the proposed structure. miamioh.edumdpi.com
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₆Cl₆O₃ |
| Calculated Monoisotopic Mass | 431.8448 Da |
| Key Fragment Ion 1 | [C₆Cl₅O]⁻ (Pentachlorophenoxide) |
| Key Fragment Ion 2 | [C₈H₆ClO₂]⁺ ((4-chlorophenoxy)acetyl cation) |
| Isotopic Signature | Characteristic pattern for 6 Chlorine atoms |
UV-Visible Spectroscopy for Chromophore Analysis and Concentration Monitoring
UV-Visible spectroscopy measures the absorption of light by a molecule's chromophores—the parts of the molecule that absorb light in the UV-visible range. This compound contains two aromatic rings, which act as the primary chromophores.
The UV spectrum is expected to show strong absorption bands in the ultraviolet region. Based on the spectra of the parent compounds, pentachlorophenol and 4-chlorophenoxyacetic acid, the ester would likely exhibit absorption maxima (λmax) below 300 nm. researchgate.net A typical spectrum might show a strong peak around 220-240 nm and a secondary, less intense peak at a longer wavelength (e.g., 280-320 nm). researchgate.net
This technique is particularly useful for quantitative analysis. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a series of standards of known concentrations and measuring their absorbance at a specific wavelength (λmax), a calibration curve can be generated. This allows for the rapid and accurate determination of the concentration of this compound in unknown samples, making it a valuable tool for concentration monitoring. s4science.atresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov It provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles, with very high precision.
The process involves several key steps:
Crystallization: Growing a high-quality single crystal of the compound is the first and often most challenging step.
Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously recorded as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms are determined (structure solution) and then optimized to best fit the experimental data (refinement).
A successful crystallographic analysis of this compound would yield a definitive 3D model of the molecule in the solid state. This would confirm the connectivity established by NMR and MS and reveal the molecule's preferred conformation. Furthermore, it would provide detailed insights into the intermolecular interactions that govern the crystal packing, such as van der Waals forces, dipole-dipole interactions, and potential halogen or π-π stacking interactions between the aromatic rings. nih.gov This information is fundamental for understanding the material's physical properties.
Table 5: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pentachlorophenol |
| (4-chlorophenoxy)acetic acid |
| Acetonitrile |
| Methanol |
| Formic Acid |
Theoretical Chemistry and Computational Modeling of Pentachlorophenyl 4 Chlorophenoxy Acetate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. aps.org Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for molecules of this size. researchgate.net These calculations are fundamental for understanding the intrinsic properties of Pentachlorophenyl (4--chlorophenoxy)acetate.
Electronic Structure and Molecular Orbital Analysis
DFT calculations can determine the optimized, lowest-energy three-dimensional structure of Pentachlorophenyl (4-chlorophenoxy)acetate. From this structure, a wealth of electronic properties can be derived. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eurekaselect.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. eurekaselect.com A smaller gap suggests the molecule is more polarizable and more reactive. For an aromatic compound like this, the HOMO is typically associated with the π-electrons of the rings, while the LUMO is often distributed over the regions that can accept electron density, such as the carbonyl group and the aromatic systems. youtube.comyoutube.com
Further analysis, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can reveal the distribution of electron density across the molecule, highlighting which atoms carry partial positive or negative charges and identifying intramolecular interactions like hyperconjugation. ripublication.com
Table 1: Illustrative Predicted Electronic Properties of this compound via DFT
This table presents hypothetical data of the type that would be generated from DFT calculations for illustrative purposes.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which is invaluable for structural confirmation and analysis. nih.gov
NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei with a high degree of accuracy. nih.govivanmr.commdpi.com By calculating the magnetic shielding tensor for each atom in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful method for structure verification. youtube.com
Infrared (IR) Frequencies: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule's bonds. researchgate.net These calculations predict the positions of absorption bands corresponding to specific vibrational modes, such as the characteristic C=O stretch of the ester group or the C-Cl stretches on the pentachlorophenyl ring. spectroscopyonline.comorgchemboulder.com Because the calculations assume a harmonic oscillator model and are performed on a single molecule in the gas phase, the predicted frequencies are often systematically higher than experimental values. They are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov
Table 2: Illustrative Predicted Spectroscopic Data for this compound
This table presents hypothetical data of the type that would be generated from DFT calculations for illustrative purposes.
Reaction Mechanism Elucidation and Transition State Analysis
DFT is a powerful tool for exploring the potential chemical reactions of a molecule, such as its hydrolysis or degradation. researchgate.netrsc.org By mapping the potential energy surface of a reaction, computational chemists can identify the lowest-energy path from reactants to products. nih.gov
This involves locating and characterizing the geometries and energies of transition states—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. researchgate.net For this compound, DFT could be used to model the hydrolysis of the ester bond, predicting whether the reaction is more likely to occur under acidic or basic conditions by calculating the activation barriers for each pathway. acs.org This provides fundamental insights into the compound's stability and potential degradation mechanisms.
Molecular Dynamics (MD) Simulations
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical motion and dynamic behavior over time. osti.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. aip.org This is particularly useful for understanding conformational changes and interactions with the surrounding environment. osti.gov
Intermolecular Interactions and Solvation Effects in Various Media
MD simulations are exceptionally well-suited for studying how a solute molecule interacts with its environment. nih.gov Simulations of this compound in various media, such as water or a nonpolar organic solvent like toluene, can provide a detailed picture of solvation. researchgate.net
By analyzing the simulation trajectory, one can determine the structure of the solvent shell around the molecule and calculate key properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute. mdpi.com These simulations can quantify the strength of intermolecular forces, such as van der Waals interactions, which govern the molecule's solubility and partitioning behavior. Given its highly chlorinated structure, the molecule is expected to be hydrophobic, and MD simulations could visualize the organization of water molecules around it and calculate the free energy of solvation, providing a theoretical basis for its low aqueous solubility. nih.gov
Table 3: Illustrative Intermolecular Interaction Energies from MD Simulations
This table presents hypothetical data of the type that would be generated from MD simulations for illustrative purposes.
Adsorption Phenomena at Environmental Interfaces
The adsorption of organic compounds in soil and sediment is largely governed by the compound's hydrophobicity and the characteristics of the sorbent, primarily its organic carbon content and clay mineralogy. For hydrophobic compounds, partitioning into the soil organic matter is a dominant mechanism. Given the structure of this compound, which includes a pentachlorophenyl ring and a chlorophenoxy group, it is expected to exhibit significant hydrophobic character.
Studies on PCP have consistently shown that its adsorption to soil is strongly correlated with the soil's organic matter content. nih.gov The neutral form of PCP, which is more prevalent in acidic conditions, tends to partition into the soil's organic phase through hydrophobic bonding. udel.edu This process is largely entropy-driven. udel.edu Conversely, the ionized form of PCP, present at higher pH, is thought to adsorb through more specific, exothermic reactions. udel.edu
The presence of clay minerals also plays a crucial role in adsorption. Research on the sorption of PCP by organo-clays—clays (B1170129) modified with organic cations—has demonstrated that the hydrophobicity of the modified clay surface significantly enhances the uptake of PCP. psu.edu This suggests that in natural soil environments, the interaction between organic matter and clay minerals can create domains that are highly effective at sequestering compounds like this compound.
The pH of the surrounding medium is another critical factor. For ionizable compounds like PCP, pH dictates the degree of ionization and thus the dominant adsorption mechanism. nih.gov Although this compound is an ester and not as readily ionizable as PCP, its hydrolysis can lead to the formation of ionizable degradation products, namely pentachlorophenol (B1679276) and (4-chlorophenoxy)acetic acid, whose subsequent adsorption would be pH-dependent.
The following table summarizes findings on the adsorption of the related compound Pentachlorophenol (PCP) on different environmental surfaces, which can serve as a proxy for understanding the potential behavior of this compound.
| Adsorbent | Key Findings | Influencing Factors | Citation |
|---|---|---|---|
| Soil | Adsorption rate is greater in acidic soil compared to alkaline soil. Adsorption increases with higher organic matter content. | pH, Organic Matter Content | nih.gov |
| Organo-clays (Smectite modified with hydrophobic organic cations) | Uptake is driven by non-polar interactions and partitioning into the organic phase of the clay complex. The organic phases of these clays were found to be about 10 times more effective than natural sediment organic matter for removing PCP from water. | Hydrophobicity of the clay surface | psu.edu |
| Soil (investigating charged vs. neutral species) | The neutral form of PCP sorbs via a linear, reversible partitioning mechanism (hydrophobic binding). The charged (ionized) form follows a Langmuir-type sorption, suggesting a more specific adsorption reaction. | pH, Temperature | udel.edu |
Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Modeling
Quantitative Structure-Activity Relationship (QSAR) models are theoretical, computerized tools that predict the physicochemical and biological properties of chemical substances based on their molecular structure. who.int These models are invaluable in environmental science for forecasting the fate and effects of chemicals, offering a cost-effective and time-efficient alternative to experimental testing. ecetoc.org For this compound, QSAR models can be employed to estimate its persistence, degradation rates, and partitioning behavior in various environmental compartments.
The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including hydrolysis, photodegradation, and biodegradation. QSAR models can provide estimates for the rates of these processes.
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which would cleave the ester bond to yield pentachlorophenol and (4-chlorophenoxy)acetic acid. The rate of hydrolysis is dependent on pH and temperature. QSAR models for ester hydrolysis typically use molecular descriptors related to electronic effects (e.g., Hammett constants) and steric factors of the substituent groups. For instance, the base-catalyzed hydrolysis of carboxylic acid esters generally follows a BAC2 mechanism, where the rate is influenced by the electronic nature of the acyl and alkoxy groups. epa.gov While specific models for this compound are not available, general ester hydrolysis models can provide an initial estimate of its stability in aquatic environments.
Photodegradation: The presence of aromatic rings and chlorine substituents in this compound suggests that it may undergo photodegradation when exposed to sunlight. Studies on related compounds like PCP and other chlorophenoxy herbicides have shown that they can be degraded by photolytic processes. rsc.orgresearchgate.netcjee.ac.cn QSAR models for photodegradation often incorporate descriptors such as light absorption maxima and quantum yield.
Biodegradation: The microbial transformation of a chemical is a key factor in its environmental removal. europa.eu QSAR models for biodegradation predict the likelihood of a compound being degraded by microorganisms. These models often use a variety of molecular descriptors, including those related to molecular size, shape, and electronic properties, to classify a compound as readily or not readily biodegradable. nih.govuci.edu Given the highly chlorinated nature of the pentachlorophenyl moiety, it is anticipated that this compound would exhibit significant resistance to biodegradation.
The following table presents examples of QSAR-predicted or experimentally determined degradation data for structurally related compounds, illustrating the types of predictions that could be made for this compound.
| Degradation Process | Related Compound | Model/Finding | Predicted Rate/Persistence | Citation |
|---|---|---|---|---|
| Hydrolysis | 2,4-D Methyl ester | Experimental Data | Half-life at pH 7, 25°C: 41,000 ± 5,000 hours | epa.gov |
| Photodegradation | Pentachlorophenol (PCP) | Experimental Study | PCP can be degraded by visible-light driven photocatalysis. | nih.gov |
| Biodegradation | General Chemicals | QSAR Classification Model | Models classify chemicals as "readily" or "not readily" biodegradable based on molecular descriptors. | uci.edu |
The partitioning of a chemical between different environmental phases (e.g., water, soil, air, biota) is a critical determinant of its environmental fate. nih.gov This behavior is quantified by partitioning coefficients, which can be estimated using QSAR models.
Soil Organic Carbon-Water Partitioning Coefficient (Koc): The Koc describes the tendency of a chemical to adsorb to the organic matter in soil and sediment. chemsafetypro.com It is a crucial parameter for predicting the mobility of a substance in soil. chemsafetypro.com Koc is often estimated from Kow using regression equations. ecetoc.org For the related compound PCP, measured Koc values for the undissociated species can be as high as 25,000, indicating strong adsorption to soil organic matter. epa.gov
Air-Water Partitioning (Henry's Law Constant): The Henry's Law Constant (H) quantifies the partitioning of a chemical between air and water and is important for assessing its potential for volatilization from water bodies. copernicus.org QSAR models for H can be based on the ratio of the substance's vapor pressure to its water solubility.
The table below provides estimated or experimentally determined partitioning coefficients for compounds structurally related to this compound, which are used in environmental fate modeling.
| Partitioning Coefficient | Related Compound | Value | Significance | Citation |
|---|---|---|---|---|
| Log Kow (Octanol-Water) | (4-Chlorophenoxy)acetic acid | 2.2 (Calculated XLogP3) | Indicates moderate lipophilicity for this structural component. | nih.gov |
| Log Koc (Soil Organic Carbon-Water) | Pentachlorophenol (undissociated) | ~4.4 (Calculated from Koc of 25,000) | Indicates very strong adsorption to soil organic matter and low mobility. | epa.gov |
| Log BCF (Bioconcentration Factor) | Pentachlorophenol (in fish) | 0.30 - 2.12 (pH dependent) | Shows potential for bioaccumulation in aquatic organisms. | epa.gov |
Based on a thorough review of available scientific and technical literature, there is insufficient specific data regarding the environmental remediation and treatment technologies for the compound "this compound." Research and documentation on advanced oxidation processes and bioremediation strategies are not available for this specific chemical entity.
Consequently, it is not possible to provide a scientifically accurate article that adheres to the detailed outline requested, including subsections on parameter optimization, reactor design, by-product formation, bioaugmentation, and biostimulation, as this information does not appear to be published in accessible sources.
To fulfill the request would require extrapolating data from related but distinct compounds, such as Pentachlorophenol (PCP) or (4-chlorophenoxy)acetic acid, which would violate the instruction to focus solely on this compound and compromise the scientific accuracy of the article.
Environmental Remediation and Treatment Technologies for Pentachlorophenyl 4 Chlorophenoxy Acetate Contamination
Bioremediation Strategies for Contaminated Soil and Water
Phytoremediation Potential and Mechanisms in Terrestrial and Aquatic Plants
The phytoremediation of Pentachlorophenyl (4-chlorophenoxy)acetate has not been extensively documented in scientific literature. However, the potential for plants to remediate this compound can be inferred from studies on structurally similar compounds, such as pentachlorophenol (B1679276) (PCP) and other phenoxyacetic acid herbicides. Phytoremediation is a promising and sustainable technology that utilizes plants to remove, degrade, or contain contaminants from soil and water. The primary mechanisms involved in the phytoremediation of organic pollutants include phytoextraction, rhizodegradation, phytodegradation, and phytovolatilization.
For aquatic environments, macrophytes have demonstrated significant potential in remediating sediments contaminated with related compounds. For instance, a study on the phytoremediation of pentachlorophenol (PCP)-contaminated sediments showed that aquatic macrophytes could significantly enhance the removal of the contaminant compared to unplanted control sediments. This suggests that aquatic plants likely play a crucial role in the breakdown and removal of chlorinated phenolic compounds.
The mechanisms by which plants take up and metabolize herbicides similar to this compound are complex. Uptake can occur through both roots and shoots. Root uptake involves the passive movement of the compound along with water and nutrients from the soil solution into the root tissues. Once inside the plant, the compound can be translocated to other parts of the plant, such as the stems and leaves, via the xylem. Foliar uptake, on the other hand, involves the absorption of the compound through the cuticle of the leaves.
Inside the plant cells, organic contaminants like phenoxyacetic acid herbicides can undergo various metabolic processes, collectively known as phytodegradation. These processes can include hydroxylation, dehalogenation, and conjugation with plant biomolecules such as sugars and amino acids. These transformations generally result in metabolites that are less toxic and more water-soluble, which can then be sequestered in the plant's vacuoles or bound to the cell wall components, effectively removing them from the environment. The specific metabolic pathways and the efficiency of degradation can vary significantly between different plant species and are influenced by environmental conditions.
Adsorption and Filtration Technologies for Removal
Adsorption and membrane filtration are two of the most effective and widely studied technologies for the removal of organic micropollutants, including compounds structurally related to this compound, from water. These technologies offer high removal efficiencies and can be adapted to various treatment scenarios.
Development of Novel Adsorbent Materials (e.g., activated carbon, resins, nanomaterials)
Adsorption is a surface phenomenon where contaminant molecules adhere to the surface of a porous solid material, known as the adsorbent. Activated carbon is the most common adsorbent used for water purification due to its high surface area and well-developed pore structure. However, research into novel adsorbent materials aims to improve adsorption capacity, selectivity, and cost-effectiveness.
Activated Carbon: Activated carbon has been shown to be highly effective in adsorbing chlorinated phenols and phenoxyacetic acid herbicides from aqueous solutions. The adsorption capacity of activated carbon is influenced by several factors, including the surface chemistry of the carbon, the pH of the solution, and the chemical properties of the contaminant. Studies on compounds like pentachlorophenol (PCP) and 2,4-dichlorophenoxyacetic acid (2,4-D) have demonstrated the high adsorption efficiency of activated carbon. For example, research has shown that the adsorption of 4-chlorophenol (B41353) on activated carbons derived from hornbeam wood can reach up to 4.37 mmol/g. woodresearch.sk The adsorption process is often well-described by isotherm models such as the Langmuir and Freundlich models, which provide insights into the adsorption mechanism and the maximum adsorption capacity.
Novel Adsorbent Materials: The development of novel adsorbents is a rapidly growing field of research. These materials often offer advantages such as higher surface area, specific functional groups for targeted pollutant removal, and magnetic properties for easy separation from water after treatment.
Resins: Polymeric resins can be tailored to have specific affinities for certain organic compounds. Their porous structure and chemical functionality can be controlled during synthesis to optimize the removal of target pollutants.
Nanomaterials: Nanomaterials, such as carbon nanotubes, graphene-based materials, and metal oxide nanoparticles, have exceptionally high surface-area-to-volume ratios, making them highly efficient adsorbents. For instance, magnetized manganese ferrite (B1171679) nanoparticles immobilized on activated carbon have demonstrated a maximum adsorption capacity of 122.25 mg/g for pentachlorophenol. researchgate.net
The table below presents research findings on the adsorption of compounds structurally similar to this compound on various adsorbent materials.
| Adsorbent Material | Target Compound | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Activated Carbon (from hornbeam wood) | 4-Chlorophenol | ~561 (converted from 4.37 mmol/g) | woodresearch.sk |
| Magnetized Manganese Ferrite Nanoparticles on Activated Carbon | Pentachlorophenol (PCP) | 122.25 | researchgate.net |
| Activated Carbon (from Elaeagnus angustifolia seeds) | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Not specified, but 96% removal efficiency | springerprofessional.de |
Membrane Separation Processes (e.g., nanofiltration, reverse osmosis)
Membrane separation processes, particularly nanofiltration (NF) and reverse osmosis (RO), are pressure-driven processes that can effectively remove a wide range of dissolved contaminants from water, including pesticides and herbicides.
Nanofiltration (NF): Nanofiltration membranes have pore sizes typically in the range of 1-10 nanometers, which allows them to reject multivalent ions and larger organic molecules while allowing monovalent ions to pass through. The rejection of organic compounds by NF membranes is governed by a combination of size exclusion (sieving effect) and electrostatic interactions between the solute and the membrane surface. Several studies have demonstrated the high efficiency of nanofiltration in removing phenoxyacetic acid herbicides. For example, a study on the removal of 2,4-dichlorophenoxyacetic acid (2,4-D) using a nanofiltration membrane reported a removal efficiency of 97%. researchgate.netspringerprofessional.de
Reverse Osmosis (RO): Reverse osmosis employs a much denser membrane than nanofiltration, with pore sizes typically less than 1 nanometer. This allows RO to reject almost all dissolved solutes, including monovalent ions and small organic molecules. Reverse osmosis is considered one of the most effective technologies for producing high-purity water. The rejection of pesticides by RO membranes is generally very high, often exceeding 97%. researchgate.net The primary mechanism of separation in RO is the difference in solubility and diffusivity of water and solutes in the membrane material.
The following table summarizes the rejection rates of structurally similar compounds to this compound by nanofiltration and reverse osmosis membranes.
| Membrane Process | Target Compound/Class | Rejection Rate (%) | Reference |
|---|---|---|---|
| Nanofiltration | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 97 | researchgate.netspringerprofessional.de |
| Reverse Osmosis | Pesticides (general) | >97 | researchgate.net |
| Nanofiltration (NF270) | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 29-89 | researchgate.net |
| Reverse Osmosis (XLE) | 2,4-Dichlorophenoxyacetic acid (2,4-D) | >97 | researchgate.net |
Conclusion and Future Perspectives in Pentachlorophenyl 4 Chlorophenoxy Acetate Research
Summary of Key Research Findings
Direct research on Pentachlorophenyl (4-chlorophenoxy)acetate is limited. However, the extensive research on its parent compounds, Pentachlorophenol (B1679276) and 4-Chlorophenoxyacetic acid, offers significant insights into its potential environmental behavior and areas of scientific interest.
Pentachlorophenol (PCP) is a well-documented persistent organic pollutant. cdc.gov Research has extensively focused on its widespread use as a biocide, particularly in wood preservation. regenesis.com Key findings indicate that PCP is persistent in the environment, with a tendency to adsorb to soil and sediment, a process that is pH-dependent. epa.gov Its environmental fate is influenced by slow biodegradation, with acclimated microbes capable of metabolizing it under both aerobic and anaerobic conditions. cdc.govepa.gov Photolysis is also a significant degradation pathway in aquatic environments. epa.gov
4-Chlorophenoxyacetic acid (4-CPA) is primarily known as a plant growth regulator. herts.ac.uk Research on 4-CPA has centered on its agricultural applications and its behavior in the environment. analis.com.my It is moderately soluble in water and can be volatile. herts.ac.uk While it is known to degrade in the environment, there is limited information on its long-term persistence in soil and aquatic systems. herts.ac.uk Studies have also explored its synthesis and its potential for controlled-release formulations to minimize environmental contamination. analis.com.my
The combination of these two molecules into the ester, this compound, would likely result in a compound of significant environmental interest due to the known properties of its precursors. Research would likely focus on its persistence, potential for bioaccumulation, and toxicity, drawing parallels from the extensive body of work on other halogenated organic compounds. nih.gov
Table 1: Properties of Pentachlorophenol
| Property | Value |
|---|---|
| Chemical Formula | C6HCl5O |
| Molar Mass | 266.34 g/mol |
| Appearance | White or light tan crystals |
| Water Solubility | Low |
| Uses | Wood preservative, biocide |
Table 2: Properties of 4-Chlorophenoxyacetic acid
| Property | Value |
|---|---|
| Chemical Formula | C8H7ClO3 |
| Molar Mass | 186.59 g/mol |
| Appearance | Off-white crystalline solid |
| Water Solubility | Moderately soluble |
| Uses | Plant growth regulator, herbicide |
Emerging Challenges and Interdisciplinary Approaches in Halogenated Ester Research
The study of halogenated esters, like this compound, presents several emerging challenges that necessitate interdisciplinary approaches.
A primary challenge lies in the analytical detection and quantification of these compounds in complex environmental matrices. chromatographyonline.com The co-elution of analytes during chromatographic separation is a significant hurdle, often requiring advanced techniques like gas chromatography-mass spectrometry (GC-MS) for accurate identification and quantification. chromatographyonline.com Developing sensitive and selective analytical methods is crucial for understanding the environmental distribution and fate of novel halogenated compounds. chromatographyonline.com
Another challenge is understanding the full scope of their environmental transformation and potential for forming toxic byproducts. The degradation of halogenated compounds can be complex, involving multiple pathways and intermediates. cdc.gov This requires a multidisciplinary approach involving chemists, biologists, and environmental scientists to elucidate these pathways and assess the risks associated with transformation products.
To address these challenges, interdisciplinary research is essential. The field of bioremediation, for example, combines microbiology and engineering to develop strategies for cleaning up contaminated sites. uminho.pt Phytoremediation, which uses plants to remove or degrade contaminants, is another innovative approach that has shown promise for chlorinated solvents. nih.gov Researchers have successfully used poplar trees, sometimes enhanced with microbial endophytes, to degrade chlorinated organic compounds in groundwater. nih.gov The integration of nanotechnology in remediation, termed nanobioremediation, is also an emerging field with the potential to offer more efficient and sustainable solutions for the removal of persistent organic pollutants. uminho.pt
Direction for Future Academic and Applied Research on Environmental Transformation and Remediation
Given the limited direct research on this compound, future research should be directed towards a comprehensive understanding of its properties, environmental fate, and potential remediation strategies.
Direction for Future Academic Research:
Synthesis and Characterization: The first step would be the targeted synthesis and thorough characterization of this compound. This would provide the pure compound necessary for all subsequent studies.
Environmental Transformation Studies: Detailed laboratory studies are needed to investigate its transformation pathways. This should include studies on its susceptibility to photodegradation, hydrolysis, and biodegradation by various microbial consortia under different environmental conditions (e.g., aerobic and anaerobic).
Toxicity Assessment: Ecotoxicological studies are necessary to determine its potential impact on various organisms, from microbes to aquatic life and plants.
Mechanism of Action: Research into the specific mechanisms by which it may exert toxicity would provide valuable information for risk assessment.
Direction for Future Applied Research:
Development of Analytical Methods: There is a need to develop robust and sensitive analytical methods for the detection of this compound in environmental samples such as water, soil, and sediment.
Remediation Technologies: Research should focus on developing effective remediation technologies. Based on the known degradation of PCP, bioremediation and phytoremediation are promising avenues. regenesis.comnih.gov Investigating the efficacy of advanced oxidation processes, such as photocatalysis, could also lead to effective treatment methods. nih.gov
Integrated Remediation Systems: The development of integrated remediation approaches that combine different technologies, such as biochar amendment with phytoremediation, could offer synergistic effects and more complete removal of the compound from the environment. mdpi.com
Field-Scale Studies: Following successful laboratory-scale studies, pilot- and field-scale investigations would be necessary to validate the effectiveness of the developed remediation strategies under real-world conditions.
By pursuing these research directions, the scientific community can build a comprehensive understanding of this compound, from its fundamental properties to its environmental impact and remediation, ensuring that any potential risks can be effectively managed.
Q & A
Q. What are the optimal conditions for synthesizing Pentachlorophenyl (4-chlorophenoxy)acetate?
Methodological Answer: The synthesis involves esterification of chlorinated phenolic precursors. For example, a modified protocol involves refluxing 2,4-dichlorobenzoic acid in methanol with concentrated sulfuric acid for 4 hours, followed by precipitation in ice water and recrystallization from ethanol . Alternative methods use phosphorus pentoxide–methanesulfonic acid (P2O5-MsOH) as a catalyst at 60°C for 8 hours to enhance reaction efficiency, yielding ~56% isolated product after purification . Key variables include acid catalyst concentration, solvent polarity, and reaction time.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic techniques (FT-IR, NMR). For instance, recrystallized products should show a single peak in HPLC with >95% purity. NMR analysis (e.g., ¹H and ¹³C) confirms ester linkage via characteristic shifts: the acetate carbonyl group appears at ~170 ppm in ¹³C NMR, while aromatic protons in the pentachlorophenyl group show splitting patterns consistent with substitution patterns . Cross-reference with NIST spectral libraries for validation .
Q. What are the recommended protocols for determining solubility and stability in environmental matrices?
Methodological Answer: Conduct shake-flask experiments with solvents of varying polarity (water, ethanol, chloroform). For aqueous stability, use buffered solutions (pH 4–9) and monitor degradation via UV-Vis spectroscopy at 254 nm over 72 hours. Accelerated stability studies under UV light or elevated temperatures (40–60°C) can simulate long-term environmental persistence .
Advanced Research Questions
Q. How should researchers design experiments to assess the environmental fate of this compound?
Methodological Answer: Adopt a tiered approach:
Laboratory studies : Measure hydrolysis rates (pH-dependent), photolysis under simulated sunlight, and biodegradation using OECD 301B ready biodegradability tests .
Field studies : Use randomized block designs with split-split plots to account for variables like soil type, temperature, and microbial activity. Monitor compound distribution in soil-water systems via LC-MS/MS .
Modeling : Apply fugacity models to predict partitioning coefficients (log Kow, log Koc) and bioaccumulation potential .
Q. How can conflicting toxicological data (e.g., acute vs. chronic exposure effects) be resolved?
Methodological Answer:
- Dose-response reconciliation : Conduct parallel in vitro (cell viability assays) and in vivo (rodent models) studies. For example, acute toxicity (LD50) may correlate with mitochondrial dysfunction, while chronic exposure could involve epigenetic changes.
- Mechanistic studies : Use transcriptomics to identify differentially expressed genes (e.g., CYP450 enzymes) and compare with historical data from structurally similar chlorinated compounds .
- Statistical frameworks : Apply Bayesian meta-analysis to reconcile discrepancies across studies, weighting data by sample size and methodological rigor .
Q. What advanced statistical methods are suitable for multi-variable experiments (e.g., interactions with co-contaminants)?
Methodological Answer:
- Factorial designs : Use a split-plot ANOVA to analyze interactions between variables (e.g., pH, temperature, co-solutes). For example, a 2×2×2 factorial design can test synergistic effects with heavy metals .
- Multivariate analysis : Apply principal component analysis (PCA) to reduce dimensionality in omics datasets (e.g., metabolomics changes in exposed organisms) .
- Machine learning : Train random forest models to predict bioaccumulation based on molecular descriptors (e.g., topological polar surface area, halogen count) .
Q. How can researchers address contradictions in environmental persistence data across studies?
Methodological Answer:
- Standardize protocols : Align degradation studies with OECD guidelines (e.g., OECD 307 for soil degradation) to minimize variability.
- Data triangulation : Compare results from laboratory microcosms, mesocosm simulations, and field monitoring. For instance, half-life discrepancies may arise from unaccounted microbial diversity in natural soils .
- Theoretical grounding : Link findings to QSAR models or the "hydrophobicity paradox" (high log Kow compounds may bind to organic matter but resist microbial breakdown) .
Methodological Frameworks for Data Interpretation
Q. How to integrate ecological and toxicological data into risk assessments?
Methodological Answer: Adopt the INCHEMBIOL framework:
Exposure assessment : Quantify environmental concentrations via probabilistic modeling (e.g., Monte Carlo simulations).
Hazard identification : Use adverse outcome pathways (AOPs) to link molecular initiating events (e.g., aryl hydrocarbon receptor activation) to population-level effects .
Uncertainty analysis : Apply sensitivity analysis to identify critical data gaps (e.g., metabolite toxicity) .
Q. What experimental designs minimize bias in long-term ecotoxicological studies?
Methodological Answer:
- Control groups : Include negative controls (solvent-only) and positive controls (reference toxicants like pentachlorophenol).
- Blinding : Use blinded sample analysis for endpoints like histopathology or biomarker quantification .
- Replication : Follow a randomized block design with ≥4 replicates per treatment to account for spatial heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
